![molecular formula C6H16N2O8S2 B14078889 1,4-diazabicyclo[2.2.2]octane;sulfuric acid CAS No. 100242-19-1](/img/structure/B14078889.png)
1,4-diazabicyclo[2.2.2]octane;sulfuric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Diazabicyclo[222]octane; sulfuric acid is a compound formed by the combination of 1,4-diazabicyclo[222]octane and sulfuric acid 1,4-Diazabicyclo[22It is a highly nucleophilic tertiary amine base used as a catalyst and reagent in polymerization and organic synthesis . Sulfuric acid is a strong mineral acid with the molecular formula H₂SO₄, widely used in various industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,4-Diazabicyclo[2.2.2]octane can be synthesized through the reaction of ethylenediamine with formaldehyde. The reaction typically involves heating the reactants in the presence of a catalyst to form the bicyclic structure . Sulfuric acid is produced industrially by the contact process, which involves the catalytic oxidation of sulfur dioxide to sulfur trioxide, followed by absorption in water to form sulfuric acid.
Industrial Production Methods
Industrial production of 1,4-diazabicyclo[2.2.2]octane involves the continuous reaction of ethylenediamine with formaldehyde under controlled conditions to ensure high yield and purity . Sulfuric acid is produced on a large scale using the contact process, which is highly efficient and widely used in the chemical industry.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Diazabicyclo[2.2.2]octane undergoes various types of reactions, including:
Oxidation: It can be oxidized to form N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: It can undergo nucleophilic substitution reactions due to its high nucleophilicity.
Common Reagents and Conditions
Common reagents used in reactions with 1,4-diazabicyclo[2.2.2]octane include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride. Reaction conditions typically involve moderate temperatures and the use of solvents like ethanol or acetone .
Major Products
Major products formed from reactions with 1,4-diazabicyclo[2.2.2]octane include N-oxides, secondary amines, and various substituted derivatives depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1,4-Diazabicyclo[2.2.2]octane; sulfuric acid has numerous scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 1,4-diazabicyclo[2.2.2]octane involves its role as a nucleophilic catalyst. It facilitates various organic reactions by donating electron pairs to electrophilic centers, thereby increasing the reaction rate. The molecular targets and pathways involved include the activation of carbonyl compounds and the stabilization of transition states in catalytic cycles .
Comparación Con Compuestos Similares
Similar Compounds
Quinuclidine: Similar in structure but has one nitrogen atom replaced by a carbon atom.
Tropane: Another bicyclic compound with a different arrangement of nitrogen atoms.
Uniqueness
1,4-Diazabicyclo[2.2.2]octane is unique due to its high nucleophilicity and ability to act as a strong Lewis base. Its structure allows for the formation of stable complexes with various reagents, making it highly versatile in organic synthesis .
Propiedades
Número CAS |
100242-19-1 |
|---|---|
Fórmula molecular |
C6H16N2O8S2 |
Peso molecular |
308.3 g/mol |
Nombre IUPAC |
1,4-diazabicyclo[2.2.2]octane;sulfuric acid |
InChI |
InChI=1S/C6H12N2.2H2O4S/c1-2-8-5-3-7(1)4-6-8;2*1-5(2,3)4/h1-6H2;2*(H2,1,2,3,4) |
Clave InChI |
STYHYXLLISQONU-UHFFFAOYSA-N |
SMILES canónico |
C1CN2CCN1CC2.OS(=O)(=O)O.OS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


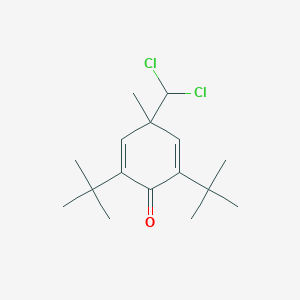
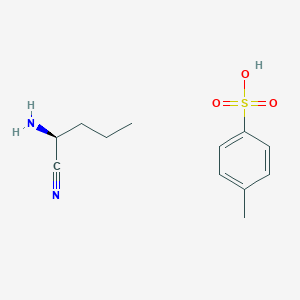


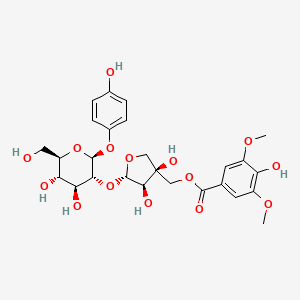
![6-Amino-4-[(3-chloro-4-fluorophenyl)amino]-7-quinazolinol](/img/structure/B14078845.png)
![5-(2-hydroxy-4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B14078847.png)
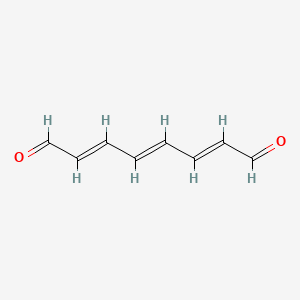
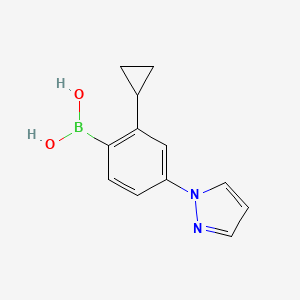
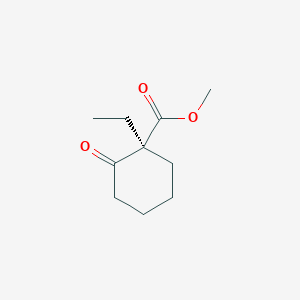
![8-{[4-(furan-2-ylcarbonyl)piperazin-1-yl]methyl}-6-hydroxy-3-methyl-3,7-dihydro-2H-purin-2-one](/img/structure/B14078865.png)
![(1Z)-2-(3,5-dihydroxyphenyl)-3-(4-hydroxyphenyl)-1-[(4-hydroxyphenyl)methylidene]-2,3-dihydroindene-4,6-diol](/img/structure/B14078868.png)
![6-Bromo-1-[(4-bromophenyl)methyl]indole](/img/structure/B14078875.png)
![1H-Pyrazolo[3,4-b]quinoline, 4-(4-methoxyphenoxy)-3-methyl-](/img/structure/B14078883.png)
